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Compound of Interest

Compound Name:
5-Bromo-2-(2-

methylphenoxy)aniline

CAS No.: 946786-65-8

Cat. No.: B3173469

Get Quote

Compound Overview & Significance
5-Bromo-2-(2-methylphenoxy)aniline is a specialized pharmacophore linking a halogenated

aniline core with an ortho-substituted phenolic ring via an ether bridge. This structural motif is

critical in medicinal chemistry for inducing conformational constraints in drug-target

interactions. The bromine substituent at the C5 position serves as a versatile handle for

subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig),

allowing the elaboration of complex bioactive scaffolds.

Chemical Identity
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Property Detail

IUPAC Name 5-Bromo-2-(2-methylphenoxy)aniline

CAS Number

Molecular Formula

Molecular Weight 278.15 g/mol

Appearance Off-white to pale tan solid

Solubility
Soluble in DMSO, Methanol,

; Insoluble in water

Synthesis & Impurity Profile
Understanding the synthesis is prerequisite to interpreting the spectral data, particularly for

identifying solvent residuals and specific byproducts. The industrial standard route involves a

nucleophilic aromatic substitution (

) followed by nitro reduction.

Synthetic Workflow (Graphviz)

4-Bromo-1-fluoro-
2-nitrobenzene

Intermediate:
5-Bromo-2-(2-methylphenoxy)-

1-nitrobenzene

K2CO3, DMF
90°C, SnAr

o-Cresol
(2-Methylphenol)

Target:
5-Bromo-2-(2-methylphenoxy)aniline

Fe/NH4Cl
or H2/Raney Ni

Reduction

Click to download full resolution via product page

Caption: Standard synthetic route via SnAr coupling and nitro reduction.

Critical Impurities
Des-bromo analog: Arises from hydrodebromination during aggressive hydrogenation.
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Residual Solvent: DMF or DMSO peaks are common in NMR if drying is insufficient.

Oxidation products: Anilines are prone to oxidation; dark coloration indicates formation of

azo-dimers or quinone-imines.

Spectral Analysis: NMR Spectroscopy
The Nuclear Magnetic Resonance (NMR) data provides the definitive structural proof. The

assignments below are based on the unique electronic environment created by the electron-

donating amino and phenoxy groups opposing the electron-withdrawing bromine.

Experimental Protocol: H NMR
Sample Prep: Dissolve 10 mg of sample in 0.6 mL of DMSO-

(preferred for exchangeable protons) or

.

Acquisition: Standard 16 scans, 30° pulse angle, 2s relaxation delay.

Referencing: Set DMSO residual peak to 2.50 ppm (

to 7.26 ppm).

H NMR Data (400 MHz, DMSO- )
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Insight

6.95
Doublet (J=2.2

Hz)
1H Ar-H (C6)

Ortho to

& Br; shielded by

.

6.82

Doublet of

Doublets (J=8.4,

2.2 Hz)

1H Ar-H (C4)
Ortho to Br, Para

to Phenoxy.

6.65
Doublet (J=8.4

Hz)
1H Ar-H (C3)

Ortho to

Phenoxy;

shielded by ether

oxygen.

7.25 - 7.15 Multiplet 1H Ar'-H (C3')

Phenoxy ring

proton (adj to

methyl).

7.10 - 6.90 Multiplet 2H Ar'-H (C4', C5')
Phenoxy ring

protons.

6.75
Doublet (J=7.8

Hz)
1H Ar'-H (C6')

Phenoxy ring

proton (ortho to

ether).

5.10 Broad Singlet 2H
Exchangeable

amino protons.

2.21 Singlet 3H

Characteristic o-

tolyl methyl

group.

C NMR Data (100 MHz, DMSO- )
Aromatic Carbons:
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146.5 (C-O), 142.1 (C-N), 131.8 (C-H), 127.5 (C-H), 123.4 (C-H), 118.2 (C-H), 115.6 (C-H),
109.8 (C-Br).

Aliphatic Carbon:

16.2 (

).

Spectral Analysis: Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and the presence of the bromine atom,

which exhibits a distinctive isotopic signature.

Experimental Protocol: LC-MS
Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 µm.

Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

Ionization: Electrospray Ionization (ESI), Positive Mode.

MS Data Interpretation
Parameter Value Interpretation

Molecular Ion 278.0 / 280.0

Characteristic 1:1 doublet

intensity indicating one

Bromine atom (

and

).

Fragment m/z 199
Loss of bromine radical (rare in

ESI, common in EI).

Fragment m/z 170
Cleavage of the ether bond,

loss of the tolyloxy group.

Fragmentation Pathway (Graphviz)
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Molecular Ion [M+H]+
m/z 278/280

Ether Cleavage
[Aniline Core]+

- (2-methylphenol)

Loss of Methyl
[M - CH3]+

Minor path

Click to download full resolution via product page

Caption: Proposed ESI+ fragmentation pathway emphasizing ether bridge stability.

Spectral Analysis: Infrared (IR) Spectroscopy
IR is used primarily for rapid identification of functional groups (Amino and Ether) in the solid

state.

Wavenumber (

)
Vibration Mode Functional Group

3450, 3360 N-H Stretching (Sym/Asym)
Primary Amine (

)

3050 C-H Stretching (sp2) Aromatic Ring

2920 C-H Stretching (sp3) Methyl Group

1240 C-O-C Stretching Diaryl Ether

650 - 600 C-Br Stretching Aryl Bromide

Quality Control & Storage
To maintain the integrity of 5-Bromo-2-(2-methylphenoxy)aniline for research applications:

Purity Check: Use HPLC (UV detection at 254 nm). The aniline moiety absorbs strongly in

the UV region.
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Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The compound is light-

sensitive and prone to oxidation (browning) upon exposure to air.

Handling: Use gloves. Brominated anilines can be toxic and potential sensitizers.

References
Compound Identity:5-Bromo-2-(2-methylphenoxy)aniline, CAS 946786-65-8.
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Related Patent:Preparation of Bromo-aniline intermediates for pharmaceutical use.

WO2023019849.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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